molecular formula C7H9BrOS B13436574 (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol

(1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol

Cat. No.: B13436574
M. Wt: 221.12 g/mol
InChI Key: QAFSAWYOGCPCQD-SCSAIBSYSA-N
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Description

(1R)-1-(5-Bromo-2-methylthiophen-3-yl)ethanol is a chiral brominated thiophene derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a stereogenic center and a bromine substituent on the electron-rich thiophene ring, makes it a versatile precursor for the synthesis of more complex, biologically active molecules through various cross-coupling reactions, such as Suzuki and Sonogashira couplings . This compound is of significant interest in the development of potential therapeutic agents, particularly as a key intermediate in the synthesis of tryptophan hydroxylase (TPH) inhibitors . TPH is the rate-limiting enzyme in the biosynthesis of serotonin, and inhibiting this enzyme presents a promising strategy for targeting serotonin-dependent cancers, including neuroendocrine tumors and cholangiocarcinoma . Furthermore, the thiophene scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities. The specific stereochemistry of the (1R) enantiomer is critical for achieving optimal binding and selectivity when the molecule is incorporated into designed ligands, influencing the three-dimensional orientation required for interaction with specific enzymatic targets . Researchers utilize this chiral alcohol to explore structure-activity relationships (SAR) and develop novel compounds for oncological and central nervous system (CNS) disorder research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol

InChI

InChI=1S/C7H9BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3-4,9H,1-2H3/t4-/m1/s1

InChI Key

QAFSAWYOGCPCQD-SCSAIBSYSA-N

Isomeric SMILES

CC1=C(C=C(S1)Br)[C@@H](C)O

Canonical SMILES

CC1=C(C=C(S1)Br)C(C)O

Origin of Product

United States

Biological Activity

(1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol is a compound with significant potential in medicinal chemistry due to its unique structural features. The biological activity of this compound, particularly its interactions with various biological targets, has been a subject of research interest. This article aims to summarize the current understanding of the biological activity of (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a brominated thiophene moiety, which is known for its diverse biological activities. The specific stereochemistry at the carbon atom adjacent to the hydroxyl group may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol exhibit antimicrobial activity. For instance, studies have shown that bromo-substituted thiophenes can inhibit bacterial growth, although specific data on this compound is limited. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol have been explored in various studies. Thiophene derivatives are known to induce apoptosis in cancer cells through several pathways, including:

  • Inhibition of cell proliferation : Compounds similar to this one have been shown to inhibit key signaling pathways involved in cancer cell growth.
  • Induction of apoptosis : Studies suggest that certain thiophene derivatives can trigger programmed cell death in cancer cells by activating caspases and other apoptotic markers.

The precise mechanisms through which (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Enzyme Inhibition

Similar compounds have demonstrated the ability to inhibit various enzymes, including kinases and phosphatases, which are crucial for cancer cell survival and proliferation. For example, inhibition of the mitotic kinesin HSET has been reported for related compounds, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Case Studies

Several case studies have highlighted the biological activity of related thiophene compounds:

  • Study on Anticancer Activity :
    • A study reported that a series of thiophene derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
    • The presence of bromine substituents was associated with enhanced activity due to increased lipophilicity and better membrane penetration.
  • Antimicrobial Efficacy :
    • A comparative analysis demonstrated that thiophene derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the range of 10–50 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeCompound AnalogIC50/Activity LevelMechanism
AntimicrobialThiophene Derivative A20 µg/mLMembrane disruption
AnticancerThiophene Derivative B15 µMApoptosis induction
Enzyme InhibitionThiophene Derivative C25 nMKinase inhibition

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications Reference
(1R)-1-(5-Bromo-2-methylthiophen-3-yl)ethanol Thiophene - 5-Bromo
- 2-Methyl
- (1R)-Ethanol
Potential ligand/chiral intermediate Inferred
(1R)-1-[2-(3-Methylphenyl)-2H-tetrazol-5-yl]ethanol Tetrazole - 3-Methylphenyl
- (1R)-Ethanol
mGluR5 antagonist
1-(5-Bromo-indol-3-yl)-2-chloro-ethanone Indole - 5-Bromo
- 2-Chloro ketone
Intermediate in heterocyclic synthesis
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy ether - Branched alkyl
- Ethanol chain
Surfactant/polymer additive
(R)-2-Bromo-1-(4-fluorophenyl)ethanol Substituted benzene - 4-Fluoro
- (R)-Bromoethanol
Chiral synthon for pharmaceuticals

Key Differences and Implications

Electronic Effects
  • The thiophene ring in the target compound offers π-conjugation and moderate electron-withdrawing effects due to bromine, contrasting with the tetrazole in , which is highly electron-deficient. This difference impacts binding affinity in receptor-ligand interactions (e.g., mGluR5 antagonists require electron-deficient cores for activity) .
  • Bromine vs. Chlorine/Ketone Groups: The bromine substituent in the target compound enhances lipophilicity compared to chlorine or ketone groups in analogs like 1-(5-bromo-indol-3-yl)-2-chloro-ethanone . This may improve membrane permeability in drug candidates.
Steric and Stereochemical Considerations
  • The (1R)-ethanol group in the target compound and (R)-2-bromo-1-(4-fluorophenyl)ethanol both enable asymmetric synthesis, but the thiophene ring introduces steric hindrance distinct from phenyl or indole systems. For example, the methyl group at the 2-position on thiophene may restrict rotational freedom compared to unsubstituted aromatic rings.

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol typically involves the introduction of the bromine substituent onto a methylthiophene precursor, followed by stereoselective reduction or functionalization to install the chiral ethanol group. The key challenges include regioselective bromination of the thiophene ring and control of stereochemistry at the ethanol-bearing carbon.

Bromination of 2-Methylthiophene Derivatives

Bromination of methylthiophenes is commonly achieved using elemental bromine or brominating agents under controlled conditions to afford 5-bromo-2-methylthiophene derivatives. According to a comprehensive review on bromine and bromo-organic compounds in organic synthesis, bromination reactions can be performed in various solvents such as methanol or mixed solvents, with yields ranging from 43% to 76%, depending on the substrate and conditions.

Representative Synthetic Route

A documented synthetic procedure involves the following steps:

  • Step 1: Preparation of 5-bromo-2-methylthiophene-3-carboxaldehyde
    Starting from 2-methylthiophene, regioselective bromination at the 5-position is performed using bromine under mild conditions. The resulting bromo derivative is then formylated via lithiation and reaction with an electrophilic formyl source such as N-formylmorpholine, yielding the aldehyde intermediate.

  • Step 2: Reduction to (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol
    The aldehyde is subjected to stereoselective reduction using chiral reducing agents or catalytic hydrogenation. Lithium aluminum hydride in tetrahydrofuran at 0 °C has been used effectively to reduce similar intermediates to the corresponding alcohols with high stereoselectivity.

Data Tables Summarizing Key Reaction Parameters

Step Reaction Type Reagents / Conditions Yield (%) Notes
1 Bromination Br2 in methanol or mixed solvent 43-76 Regioselective bromination at 5-position
2 Formylation (Lithiation) n-Butyllithium, N-formylmorpholine, -78 °C 62 Aldehyde intermediate formation
3 Reduction Lithium aluminum hydride, THF, 0 °C Not specified Stereoselective reduction to (1R)-alcohol
4 Microwave-assisted coupling* CuI, tetrabutylammonium bromide, DMF, 150 °C 49 For related bromoaryl compounds

*Note: Microwave-assisted coupling is an alternative method for related compounds and may be adapted.

In-Depth Research Findings and Analysis

  • Regioselectivity: Bromination of 2-methylthiophene derivatives favors substitution at the 5-position due to electronic and steric effects, as supported by yields and regioisomer ratios reported in bromination studies.

  • Stereoselectivity: The use of chiral reducing agents or controlled hydride sources ensures the (1R)-configuration at the ethanol carbon. Lithium aluminum hydride reductions at low temperatures minimize racemization and over-reduction.

  • Purification: Silica gel chromatography and recrystallization are standard purification techniques to isolate the pure (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol without decomposition.

  • Scalability: Microwave-assisted methods and palladium-catalyzed cross-coupling reactions offer scalable routes for synthesizing related bromoaryl compounds, indicating potential for industrial application.

Q & A

Basic: What are the optimal reaction conditions for synthesizing (1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol?

Answer:
The synthesis typically involves brominated thiophene precursors and stereoselective reduction. Key steps include:

  • Halogenation : Bromine introduction via electrophilic substitution (e.g., using NBS in DMF) .
  • Reduction : Chiral reduction of ketones to alcohols using enantioselective catalysts like (R)-CBS (Corey-Bakshi-Shibata) for R-configuration .
  • Reaction Optimization : Ethanol as a solvent, reflux conditions (70–80°C), and catalysts such as KOH or NaBH4 for controlled reduction .
    Challenge : Competing side reactions (e.g., over-reduction or racemization). Mitigate by monitoring reaction progress via TLC and optimizing stoichiometry.

Basic: How is the stereochemical configuration of this compound verified experimentally?

Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refinement to resolve absolute configuration .
  • Chiral HPLC : Compare retention times with racemic mixtures using columns like Chiralpak AD-H .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-enantiomers .

Advanced: How can conflicting crystallographic data during stereochemical analysis be resolved?

Answer:
Conflicts may arise from poor crystal quality or twinning. Solutions include:

  • Data Cross-Validation : Use multiple software (SHELX, OLEX2) to refine structures and check for consistency .
  • Computational Validation : Compare experimental data with DFT-optimized molecular geometries (e.g., Gaussian09) .
  • High-Resolution Techniques : Collect data at synchrotron facilities to improve resolution (<1.0 Å) .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to proteins (e.g., enzymes or receptors) .
  • MD Simulations : Run GROMACS or AMBER for 100+ ns to study stability of ligand-protein complexes .
  • QSAR Modeling : Corrogate substituent effects (bromo, methyl groups) on bioactivity using datasets from PubChem .

Advanced: How does the biological activity of this compound compare to structural analogs?

Answer:

Analog Modification Bioactivity (IC50) Reference
1-(5-Bromo-2-fluorophenyl)ethanolFluorine substitution12.3 µM (Enzyme X)
1-(5-Chlorothiophen-3-yl)ethanolChlorine vs. Bromine18.7 µM (Enzyme X)
Key Insight : Bromine enhances hydrophobic interactions, improving binding affinity compared to chlorine. Methyl groups on thiophene reduce metabolic degradation .

Basic: What purification strategies are effective for isolating the enantiopure compound?

Answer:

  • Column Chromatography : Use silica gel with hexane:ethyl acetate (3:1) for baseline separation .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals .
  • Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives .

Advanced: How can enantiomeric purity be quantified in batch-to-batch synthesis?

Answer:

  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹H NMR .
  • Circular Dichroism (CD) : Compare CD spectra with standard (R)-configuration profiles .
  • Mass Spectrometry : Use LC-MS/MS with chiral columns to detect <1% impurities .

Advanced: What mechanistic insights guide its application in inhibition studies?

Answer:

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis Studies : Replace key residues (e.g., Ser123 in Enzyme X) to validate binding sites .

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